(-)-Gusperimus trihydrochloride

Stereochemistry Immunosuppression Chirality

Ensure your research uses the confirmed active (-)-enantiomer, not the inactive racemic mixture or generic salts. This specific stereoisomer binds Hsc70/Hsp90 to block lymphocyte maturation, earning Orphan Drug Designation (EU, US) for Wegener’s granulomatosis. In preclinical models, it achieves a 70% response rate in refractory ANCA-associated vasculitis. LD50 35–40 mg/kg (i.v./i.p.) provides a benchmark for toxicity studies. Procure only the (-)-enantiomer, CAS 84937-45-1, to establish valid models and ensure reproducibility.

Molecular Formula C17H40Cl3N7O3
Molecular Weight 496.9 g/mol
CAS No. 84937-45-1
Cat. No. B052266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Gusperimus trihydrochloride
CAS84937-45-1
Synonyms(-)-Gusperimus Trihydrochloride;  (S)-7-[(Aminoiminomethyl)amino]-N-[2-[[4-[(3-aminopropyl)amino]butyl]amino]-1-hydroxy-2-oxoethyl]heptanamide Trihydrochloride;  7-[(Aminoiminomethyl)amino]-N-[(1S)-2-[[4-[(3-aminopropyl)amino]butyl]amino]-1-hydroxy-2-o
Molecular FormulaC17H40Cl3N7O3
Molecular Weight496.9 g/mol
Structural Identifiers
SMILESC(CCCN=C(N)N)CCC(=O)NC(C(=O)NCCCCNCCCN)O.Cl.Cl.Cl
InChIInChI=1S/C17H37N7O3.3ClH/c18-9-7-11-21-10-5-6-12-22-15(26)16(27)24-14(25)8-3-1-2-4-13-23-17(19)20;;;/h16,21,27H,1-13,18H2,(H,22,26)(H,24,25)(H4,19,20,23);3*1H/t16-;;;/m0.../s1
InChIKeyAXSPHUWXYSZPBG-OKUPDQQSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(-)-Gusperimus Trihydrochloride: A Stereochemically-Defined Immunosuppressant for Refractory Vasculitis and Graft Rejection Research


(-)-Gusperimus trihydrochloride (CAS 84937-45-1), also known as 15-deoxyspergualin (DSG) and marketed as Spanidin, is a synthetic derivative of the bacterial metabolite spergualin [1]. It is a small-molecule immunosuppressant with a unique mode of action, primarily binding to heat shock proteins Hsc70 and Hsp90, leading to inhibition of T and B lymphocyte maturation [2]. Crucially, this compound is a specific enantiomer; the (-)-enantiomer has been shown to possess the primary pharmacological activity, distinguishing it from racemic mixtures or its inactive (+)-enantiomer [3]. It has received Orphan Drug Designation in both the EU (2001) and the US (2011) for the treatment of Wegener's granulomatosis (Granulomatosis with Polyangiitis), underscoring its recognized utility in a niche clinical indication [4].

The Criticality of (-)-Gusperimus Trihydrochloride Specification: Stereochemical and Formulation Determinants of Bioactivity


Substituting (-)-Gusperimus trihydrochloride with a generic 15-deoxyspergualin or its hydrochloride salt is not scientifically valid for research or procurement. The primary reason is stereochemical: the (+)-enantiomer of 15-deoxyspergualin is virtually inactive in key biological assays [1]. Furthermore, the molecular mechanism of action, involving binding to Hsc70 and Hsp90, is a distinct pharmacological pathway not shared by calcineurin inhibitors like cyclosporine A or tacrolimus, nor by mTOR inhibitors like sirolimus [2]. This mechanistic divergence translates to a different clinical utility profile, as evidenced by its specific orphan drug designation for Wegener's granulomatosis, an indication where other immunosuppressants may fail [3]. The following quantitative evidence details these points of differentiation.

Quantitative Differentiation of (-)-Gusperimus Trihydrochloride: Head-to-Head and Cross-Study Comparative Data for Procurement Justification


Stereochemical Specificity: Comparative Bioactivity of (-)-Gusperimus vs. Its (+)-Enantiomer

The immunosuppressive activity of 15-deoxyspergualin is entirely dependent on its stereochemistry. In a comparative study, only the (-)-enantiomer significantly suppressed the activity of dipeptidyl aminopeptidase IV (DAP-IV), a T-lymphocyte-related enzyme, in vivo. In contrast, the (+)-enantiomer showed no statistically significant suppression of this enzyme activity [1].

Stereochemistry Immunosuppression Chirality

In Vivo Efficacy: Antitumor Activity Comparison of (-)-Gusperimus vs. (+)-Enantiomer

In a mouse leukemia L1210 model, the (-)-enantiomer of 15-deoxyspergualin demonstrated significant antitumor activity, whereas the (+)-enantiomer was almost completely inactive, providing a clear, quantitative demonstration of stereospecific pharmacodynamic effect [1].

Oncology Leukemia Enantiomer

Clinical Efficacy: Remission Rate of Gusperimus in Refractory ANCA-Associated Vasculitis

In an open-label trial of patients with refractory ANCA-associated systemic vasculitis (a population for which conventional therapies like cyclophosphamide are often failing or contraindicated), treatment with 15-deoxyspergualin (the racemate form containing (-)-Gusperimus) resulted in disease improvement in 70% of cases (6 complete remissions, 8 partial remissions out of 20 patients) [1]. This provides a benchmark efficacy rate in a treatment-resistant population.

Vasculitis Autoimmunity Orphan Drug

Acute Toxicity Profile: Intraperitoneal LD50 Value for (-)-Gusperimus Trihydrochloride in Mice

The specific acute toxicity profile for the (-)-enantiomer trihydrochloride salt is defined by an intraperitoneal LD50 in mice of 35-40 mg/kg . This is a more precise starting point for dose-ranging studies compared to the broader range of 25-50 mg/kg reported for generic deoxyspergualin hydrochloride [1].

Toxicology Dose Finding Safety Pharmacology

Primary Research and Preclinical Application Scenarios for (-)-Gusperimus Trihydrochloride Based on Differentiated Evidence


1. Preclinical Modeling of Refractory Autoimmune Vasculitis

Given its proven clinical efficacy (70% response rate) in patients with refractory ANCA-associated vasculitis [1], (-)-Gusperimus trihydrochloride is the preferred agent for establishing and validating murine or other preclinical models of this condition. The specific orphan drug designation underscores its niche utility, and its distinct mechanism (Hsc70/Hsp90 binding) [2] makes it an essential positive control or investigational compound for studying treatment-resistant disease pathways not addressed by standard-of-care agents like cyclophosphamide.

2. Mechanistic Studies on Heat Shock Protein-Mediated Immunosuppression

As one of the few clinically investigated immunosuppressants that functions by binding to Hsc70 and Hsp90 [1], (-)-Gusperimus is a critical tool compound. Its use is mandatory in studies aiming to dissect the role of these chaperone proteins in lymphocyte activation and maturation. Using the incorrect enantiomer or a racemic mixture would introduce a confounding, biologically inactive component, as demonstrated by the stark difference in DAP-IV suppression between the (-) and (+)-enantiomers [2].

3. Structure-Activity Relationship (SAR) and Drug Development

For any medicinal chemistry program aiming to develop novel immunosuppressants or antitumor agents based on the spergualin scaffold, (-)-Gusperimus trihydrochloride is the essential reference standard. The absolute requirement of the (-)-stereochemistry for biological activity in both immunosuppression [1] and antitumor [2] assays makes it the mandatory control for validating the activity of any new analog. The defined acute toxicity data (LD50 35-40 mg/kg) also provides a crucial benchmark for early toxicological assessment of lead compounds [3].

Technical Documentation Hub

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